4-N-Propylphenol-D12

Vue d'ensemble

Description

4-N-Propylphenol-D12, also known as 4-nonylphenol, is an organic chemical compound with the molecular formula C9H12O and a molecular weight of 148.26 g/mol. This compound is a deuterated form of 4-n-propylphenol, where the hydrogen atoms are replaced with deuterium. It is used in various industrial and commercial applications due to its unique properties.

Méthodes De Préparation

4-N-Propylphenol-D12 can be synthesized by reacting a benzyl salt with propanol hydroxide . The specific procedures for this synthesis can be found in specialized chemical literature. Industrial production methods typically involve the use of advanced chemical reactors and controlled environments to ensure the purity and yield of the compound.

Analyse Des Réactions Chimiques

4-N-Propylphenol-D12 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield propylbenzoquinone, while reduction can yield propylcyclohexanol.

Applications De Recherche Scientifique

Chemistry

- Stable Isotope Labeling : 4-N-Propylphenol-D12 is widely used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated form helps in distinguishing between isotopes during analysis, providing clearer data on molecular interactions and dynamics.

Biology

- Metabolic Pathways : In biological studies, this compound is employed to investigate metabolic pathways and enzyme kinetics. The incorporation of deuterium allows researchers to trace the fate of the compound in biological systems, thereby enhancing the understanding of metabolic processes .

Medicine

- Pharmacokinetic Studies : this compound is utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion (ADME). By using this isotopic variant, researchers can better understand how drugs behave within biological systems .

Industry

- Intermediate Synthesis : In industrial applications, this compound serves as an intermediate in the synthesis of other chemical compounds. It is also used as a standard in quality control processes within chemical manufacturing .

Case Study 1: Metabolic Studies

A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in fish exposed to produced water from oil extraction activities. The compound's isotopic labeling allowed for accurate quantification of metabolite levels and provided insights into environmental impacts on aquatic life .

Case Study 2: Drug Development

In pharmacokinetic research involving new drug formulations, the incorporation of this compound enabled researchers to monitor drug metabolism more effectively. This study highlighted the compound's role in elucidating absorption rates and metabolic pathways critical for developing safer pharmaceuticals .

Mécanisme D'action

The mechanism of action of 4-N-Propylphenol-D12 involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can undergo dealkylation to form phenol and propylene over acidic zeolites . This process involves isomerization, disproportionation, transalkylation, and dealkylation reactions, which are influenced by the shape selectivity and presence of steam in the reaction environment.

Comparaison Avec Des Composés Similaires

4-N-Propylphenol-D12 can be compared with other similar compounds, such as:

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Propylphenol: The non-deuterated form of this compound.

4-Ethylphenol: A similar compound with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in isotopic labeling studies and analytical techniques .

Activité Biologique

4-N-Propylphenol-D12, a deuterated form of 4-n-propylphenol, is a compound that has garnered attention due to its potential biological activities and implications in environmental and health sciences. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on endocrine systems, toxicity profiles, and environmental interactions.

- Molecular Formula: C9H12O (deuterated)

- Molecular Weight: Approximately 138.2 g/mol

- Log Kow: 2.1–3.46, indicating moderate hydrophobicity which facilitates passive diffusion across biological membranes .

Biological Activity Overview

This compound exhibits various biological activities primarily related to its interaction with endocrine systems and potential toxicological effects. The following sections detail these activities.

1. Endocrine Disruption

Research indicates that alkylphenols, including 4-n-propylphenol, can exhibit weak estrogenic activity by binding to estrogen receptors. The potency of these compounds is significantly lower than that of natural estrogens like estradiol, typically ranging from 1000 to 6000 times less potent .

Table 1: Estrogenic Activity Comparison

| Compound | Relative Potency (vs Estradiol) |

|---|---|

| 4-N-Propylphenol | 1000 - 6000 times less |

| Estradiol | 1 (baseline) |

2. Toxicological Effects

The toxicity profile of this compound has been evaluated through various studies:

- Genotoxicity: Studies have shown that while some alkylphenols can lead to genotoxic effects, this compound is not expected to be genotoxic based on available data .

- Repeated Dose Toxicity: The No Observed Adverse Effect Level (NOAEL) for related compounds has been established at around 300 mg/kg/day in animal studies .

- Developmental and Reproductive Toxicity: Limited data are available on the NOAEL for developmental toxicity; however, exposure levels are generally considered below thresholds of concern .

Table 2: Toxicological Data Summary

| Endpoint | Value/Observation |

|---|---|

| NOAEL for Repeated Dose | 300 mg/kg/day |

| Genotoxicity | Not expected |

| Developmental Toxicity | Insufficient data |

3. Environmental Impact

This compound is often studied in the context of environmental contamination, particularly concerning its accumulation in aquatic organisms:

- Bioaccumulation: Studies have indicated that alkylphenols can bioaccumulate in fish tissues, leading to potential ecological risks. For example, analyses of fish from contaminated waters showed increased levels of phenolic compounds correlating with exposure to industrial effluents .

Case Study: Fish Exposure to Contaminants

In a study examining the effects of produced water on fish eggs, it was found that exposure to compounds like 4-N-Propylphenol resulted in significant alterations in lipid composition and DNA integrity in affected species .

Propriétés

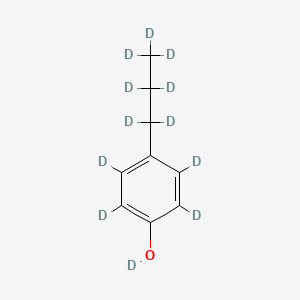

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSLBUSXWBJMEC-GCCALJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.